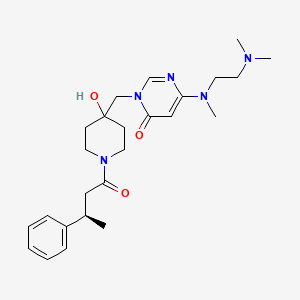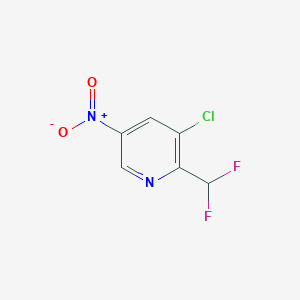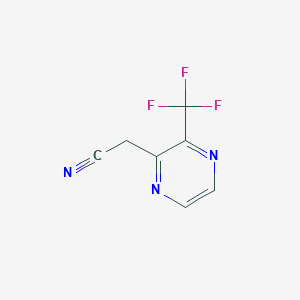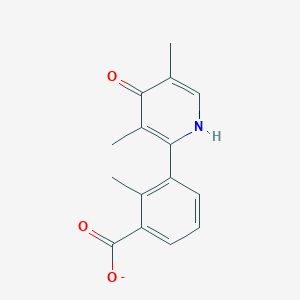![molecular formula C6H4FN3O B15223988 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazolo[4,3-c]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrazolopyridine ring.
Reduction Products: Dihydro derivatives of the pyrazolopyridine ring.
科学的研究の応用
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of chemical probes for target identification and validation.
Industrial Applications: The compound is used in the synthesis of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein. This interaction can modulate the activity of the target protein, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the fluorine atom and has different biological properties.
1H-Pyrazolo[3,4-c]pyridine: Similar structure but without the fluorine substitution.
4-Chloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one: Chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a pharmacophore in drug design and its versatility in synthetic chemistry .
特性
分子式 |
C6H4FN3O |
|---|---|
分子量 |
153.11 g/mol |
IUPAC名 |
4-fluoro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4FN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11) |
InChIキー |
YCEHAZKQNSIKMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1NNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)








